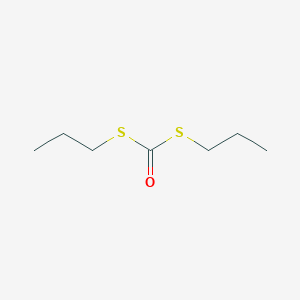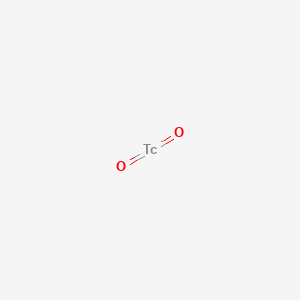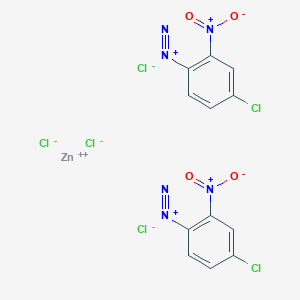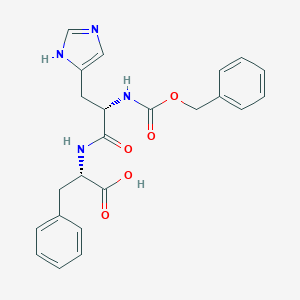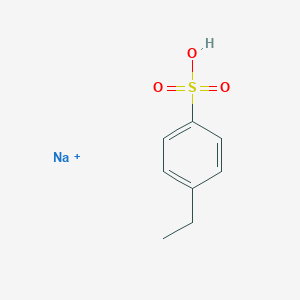
Sodium 4-ethylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 4-ethylbenzenesulfonate is an organic compound with the molecular formula C8H9NaO3S. It is a white to almost white powder or crystalline substance. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: Sodium 4-ethylbenzenesulfonate can be synthesized through the sulfonation of 4-ethyltoluene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 4-ethyltoluene is reacted with sulfur trioxide or chlorosulfonic acid. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt. The product is then purified and dried to obtain the final compound.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The ethyl group in this compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The sulfonate group can be reduced under specific conditions to form sulfinates or sulfides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include various substituted benzenesulfonates.
Oxidation: Products include 4-ethylbenzoic acid.
Reduction: Products include 4-ethylbenzenesulfinate or 4-ethylbenzenesulfide.
科学研究应用
Sodium 4-ethylbenzenesulfonate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It serves as a surfactant in biochemical assays and experiments.
Medicine: It is explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of detergents, emulsifiers, and other industrial chemicals.
作用机制
The mechanism of action of sodium 4-ethylbenzenesulfonate involves its ability to act as a surfactant, reducing surface tension and enhancing the solubility of various compounds. It interacts with molecular targets such as cell membranes and proteins, facilitating the delivery of active ingredients in pharmaceutical applications. The sulfonate group plays a crucial role in its interaction with other molecules, enabling various chemical reactions.
相似化合物的比较
- Sodium benzenesulfonate
- Sodium toluenesulfonate
- Sodium xylenesulfonate
Comparison: Sodium 4-ethylbenzenesulfonate is unique due to the presence of the ethyl group, which imparts distinct chemical properties compared to other benzenesulfonates. This ethyl group influences its solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
14995-38-1 |
|---|---|
分子式 |
C8H10NaO3S |
分子量 |
209.22 g/mol |
IUPAC 名称 |
sodium;4-ethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11); |
InChI 键 |
DKWJBDDYKXRBDB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
手性 SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
规范 SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
14995-38-1 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sodium 4-ethylbenzenesulfonate help scientists understand C-H bond activation by engineered enzymes?
A: this compound serves as a model substrate to study the C-H bond hydroxylation capabilities of a modified myoglobin enzyme []. This engineered enzyme contains a manganese porphycene complex that mimics the function of natural monooxygenases like cytochrome P450. By investigating the reaction between the enzyme and this compound, researchers gain valuable insights into:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


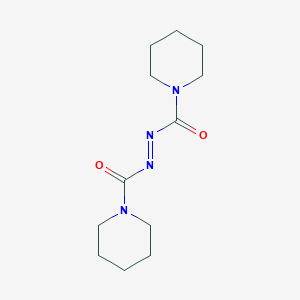

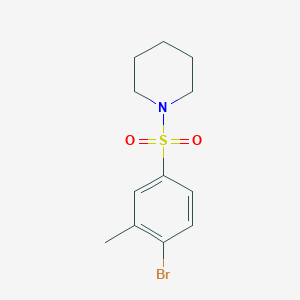

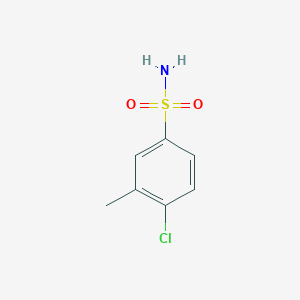
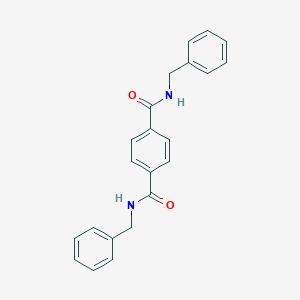
![4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B77781.png)


